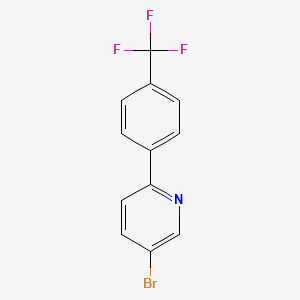

5-ブロモ-2-(4-(トリフルオロメチル)フェニル)ピリジン

説明

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl-substituted phenyl group at the 2nd position of the pyridine ring

科学的研究の応用

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biological assays and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

生化学分析

Biochemical Properties

It is known that pyridine-based compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of different dosages of 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine in animal models have not been reported. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine typically involves the bromination of 2-(4-(trifluoromethyl)phenyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

化学反応の分析

Types of Reactions

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Utilize palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate or cesium carbonate.

Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Yield substituted pyridines with various functional groups.

Coupling Reactions:

Oxidation and Reduction: Result in pyridine N-oxides or dehalogenated pyridines.

作用機序

The mechanism of action of 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

類似化合物との比較

Similar Compounds

- 5-Bromo-2-(trifluoromethyl)pyridine

- 2-Bromo-5-(trifluoromethyl)pyridine

- 5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

Uniqueness

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the trifluoromethyl-substituted phenyl group and the bromine atom on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

生物活性

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including a summary of case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyridine ring, a trifluoromethyl group at the para position of the phenyl ring, and a nitrogen heterocycle that influences its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.

Target Interactions:

The biological activity of 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Compounds with similar structures have shown potential as DPP-4 inhibitors, which are crucial in managing type 2 diabetes mellitus by prolonging the action of incretin hormones .

- Antimicrobial Activity: The compound has been investigated for antibacterial properties against various pathogens, leveraging its structural characteristics to inhibit bacterial growth effectively .

Antimicrobial Activity

A comparative analysis of antimicrobial efficacy against common bacterial strains is presented in Table 1. The Minimum Inhibitory Concentration (MIC) values indicate the potency of 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine relative to standard antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine | 8 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

Case Studies

-

In Vivo Efficacy Against Diabetes:

A study highlighted that derivatives of trifluoromethylpyridines exhibit significant DPP-4 inhibition, leading to improved glycemic control in diabetic models. The compound's structure was optimized for enhanced binding affinity to DPP-4, demonstrating a promising therapeutic profile . -

Antibacterial Screening:

Research conducted on novel trifluoromethylpyridine derivatives showed that compounds similar to 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine exhibited notable antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus, with MIC values ranging from 8 to 16 µg/mL .

Research Findings

The biological activity of 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine can be summarized as follows:

- Anticancer Potential: Preliminary studies suggest that compounds in this class may inhibit cancer cell proliferation through apoptosis induction mechanisms.

- Enzyme Inhibition: The trifluoromethyl group contributes to the inhibition of key enzymes involved in metabolic pathways, enhancing the compound's pharmacological profile.

特性

IUPAC Name |

5-bromo-2-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-10-5-6-11(17-7-10)8-1-3-9(4-2-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGAZIFSEDOLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677954 | |

| Record name | 5-Bromo-2-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215074-30-8 | |

| Record name | 5-Bromo-2-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。